molecular formula C9H16N2S B6230373 (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine CAS No. 1247681-06-6

(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine

Cat. No. B6230373
CAS RN: 1247681-06-6
M. Wt: 184.3
InChI Key:
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Description

“(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been found in many biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The thiazole ring is a key component in the structure of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which contains three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and the biological target. For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .

Future Directions

The future directions in the research and development of thiazole derivatives could involve the design and synthesis of new compounds with improved biological activities and lesser side effects . This could potentially lead to the development of new drugs for various therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine involves the reaction of 2,2-dimethylpropylamine with 2-bromo-1,3-thiazole followed by reduction of the resulting intermediate.", "Starting Materials": [ "2,2-dimethylpropylamine", "2-bromo-1,3-thiazole", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethylpropylamine (1.0 eq) in methanol (10 mL) and add 2-bromo-1,3-thiazole (1.1 eq).", "Step 2: Heat the reaction mixture at 80°C for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium borohydride (1.2 eq) in small portions.", "Step 4: Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water (10 mL) and extract the product with diethyl ether (3 x 10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow oil." ] }

CAS RN

1247681-06-6

Product Name

(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine

Molecular Formula

C9H16N2S

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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